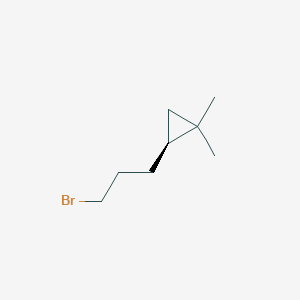
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane” is a cyclopropane derivative. Cyclopropane is a type of cycloalkane that is characterized by a three-membered ring. This particular compound has a bromopropyl group and two methyl groups attached to the cyclopropane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropane derivative with a bromopropyl group. This could potentially be achieved through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by a three-membered cyclopropane ring, with a bromopropyl group and two methyl groups attached. The “(S)” in the name indicates the stereochemistry of the compound, which refers to the spatial arrangement of the atoms .Chemical Reactions Analysis
As a cyclopropane derivative, this compound could potentially undergo reactions typical of cyclopropanes, such as ring-opening reactions. The presence of the bromine atom could also make it susceptible to reactions such as elimination or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity. For example, the presence of the bromine atom could make the compound more polar and potentially more soluble in polar solvents .将来の方向性
The study of cyclopropane derivatives is an active area of research in organic chemistry, and there could be many potential applications for a compound like “(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane”. For example, it could be studied for its potential use in the synthesis of other organic compounds, or for its potential biological activity .
特性
IUPAC Name |
(2S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCWYUDTZDLOH-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610045 |
Source


|
| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |
CAS RN |
130995-39-0 |
Source


|
| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

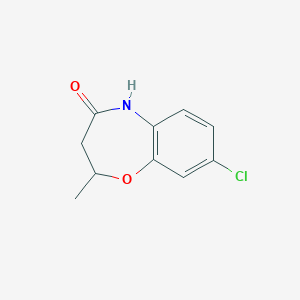
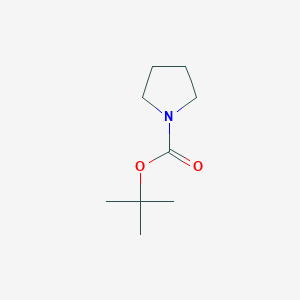
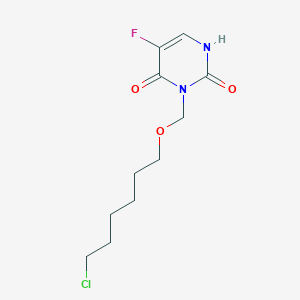
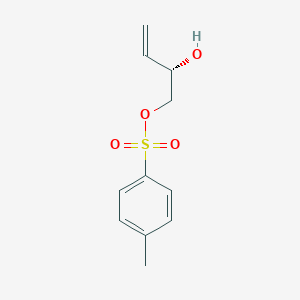
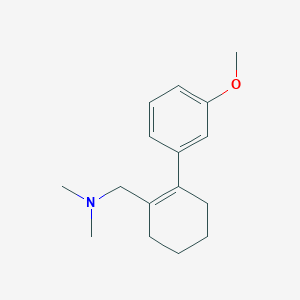
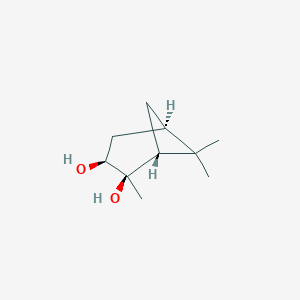
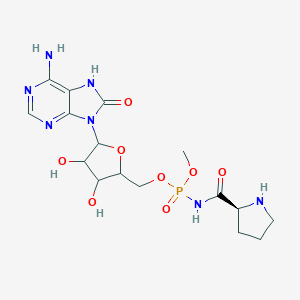


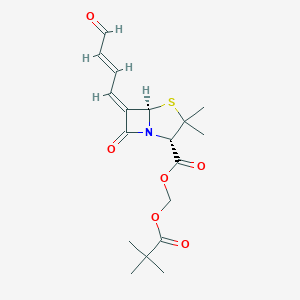
![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)


![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)